![molecular formula C16H9Cl2F3O B1393747 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 1217201-81-4](/img/structure/B1393747.png)
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (DCMTF) is an organochlorine compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents and has a low melting point. DCMTF is a versatile compound that can be used for a variety of purposes, including as a reagent in organic synthesis, as an analytical tool, and as a pharmaceutical intermediate.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
- A novel series of compounds, including a derivative of (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one, was synthesized and evaluated for antimicrobial activity. The compounds were characterized by various spectroscopic techniques, and their antibacterial and antifungal activities were assessed (Vora & Vyas, 2019).
Crystal Structures and Hirshfeld Surface Studies
- Research on chalcone derivatives, including (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, involved synthesis through Claisen-Schmidt condensation. The structures were determined using X-ray diffraction, and Hirshfeld surface analysis was used to quantify intermolecular interactions (Salian et al., 2018).
Molecular Structure and Spectroscopy Analysis
- A compound closely related to the target chemical, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized and its structure confirmed by IR and X-ray diffraction studies. This study focused on the vibrational wavenumbers, hyperpolarizability, and charge transfer within the molecule (Mary et al., 2015).
Biological Activities and ADMET-Related Properties
- A study examined a series of derivatives for their activity against bacteria, mycobacterial strains, and cancer cell lines. Compounds such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide were found to be potent against various bacterial strains and exhibited low cytotoxicity to primary mammalian cell lines (Strharsky et al., 2022).
Solvolysis Studies
- Research on the solvolysis rates of compounds similar to 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one provided insights into the effects of substituents on reaction rates and the resonance interaction in the transition state (Fujio et al., 1997).
Propiedades
IUPAC Name |
(E)-1-(3,5-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3O/c17-13-7-11(8-14(18)9-13)15(22)6-3-10-1-4-12(5-2-10)16(19,20)21/h1-9H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPVCZVBKQRAE-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



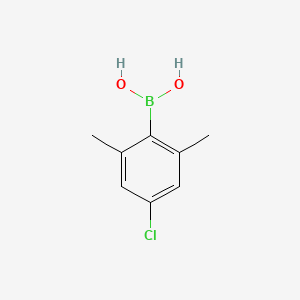
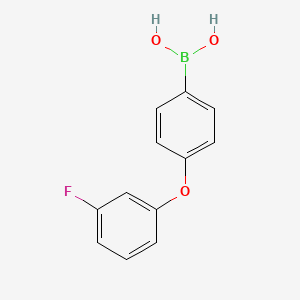


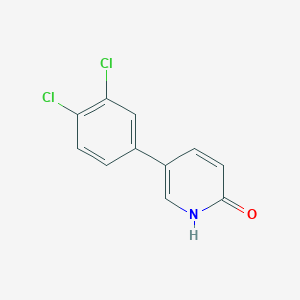

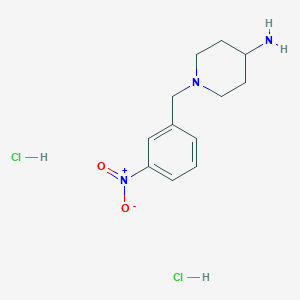
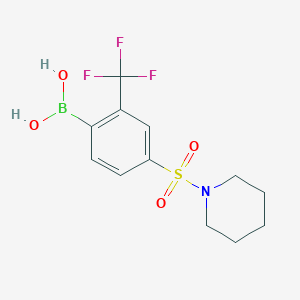
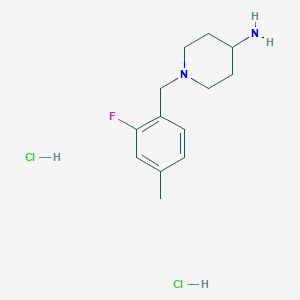
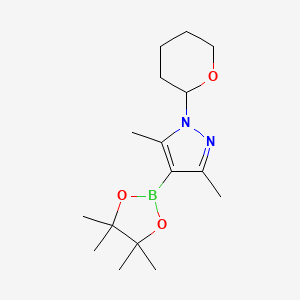

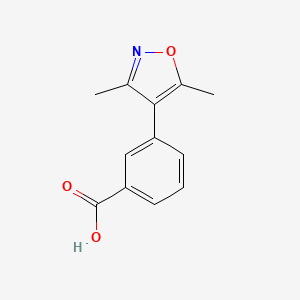
![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)
